2-Ethyl-1H-benzo[d]imidazole-4,7-dione
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Overview
Description
2-Ethyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. The compound’s structure consists of a benzimidazole core with an ethyl group at the 2-position and two ketone groups at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1H-benzo[d]imidazole-4,7-dione typically involves the condensation of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The final product is obtained after oxidation of the intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ketone groups can yield corresponding alcohols.
Substitution: The ethyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidized derivatives of the benzimidazole ring.
- Alcohols from the reduction of ketone groups.
- Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-Ethyl-1H-benzo[d]imidazole-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1H-benzo[d]imidazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
1H-benzo[d]imidazole-4,7-dione: Lacks the ethyl group at the 2-position.
2-Methyl-1H-benzo[d]imidazole-4,7-dione: Contains a methyl group instead of an ethyl group at the 2-position.
2-Propyl-1H-benzo[d]imidazole-4,7-dione: Contains a propyl group at the 2-position.
Uniqueness: 2-Ethyl-1H-benzo[d]imidazole-4,7-dione is unique due to the presence of the ethyl group at the 2-position, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-ethyl-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C9H8N2O2/c1-2-7-10-8-5(12)3-4-6(13)9(8)11-7/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
PIAXBQCTQXLBFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)C=CC2=O |
Origin of Product |
United States |
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